molecular formula C14H14O3 B14289406 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester CAS No. 114406-42-7

3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester

Cat. No.: B14289406
CAS No.: 114406-42-7
M. Wt: 230.26 g/mol
InChI Key: FWYGJXRAZBWTNF-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with methyl and phenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
  • 2-Furancarboxylic acid, 3-methyl-, methyl ester

Comparison

Compared to similar compounds, 3-Furancarboxylic acid, 2,4-dimethyl-5-phenyl-, methyl ester is unique due to the presence of both methyl and phenyl groups on the furan ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

114406-42-7

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C14H14O3/c1-9-12(14(15)16-3)10(2)17-13(9)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

FWYGJXRAZBWTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)OC)C)C2=CC=CC=C2

Origin of Product

United States

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